Sodium 5-hydroxypentanoate
CAS No.: 37435-69-1
Cat. No.: VC7915664
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37435-69-1 |
---|---|
Molecular Formula | C5H9NaO3 |
Molecular Weight | 140.11 g/mol |
IUPAC Name | sodium;5-hydroxypentanoate |
Standard InChI | InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
Standard InChI Key | ZJDDLWNQIJLIQU-UHFFFAOYSA-M |
SMILES | C(CCO)CC(=O)[O-].[Na+] |
Canonical SMILES | C(CCO)CC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 5-hydroxypentanoate (CAS RN 37435-69-1) is systematically named as sodium 5-hydroxypentanoate, with alternative designations including sodium 5-hydroxyvalerate and sodium δ-hydroxyvalerate . The compound’s molecular formula is , though some sources inconsistently report due to variations in hydration state or analytical methodologies . Its structure consists of a pentanoate backbone with a hydroxyl group at the terminal carbon and a sodium ion neutralizing the carboxylic acid group, as illustrated by its planar chemical structure :
X-ray crystallography and spectroscopic data confirm the zwitterionic nature of the molecule in solid-state configurations, though detailed crystallographic parameters remain unpublished in open literature .
Physicochemical Properties
The compound’s physical and chemical attributes are critical for handling and application:
Property | Value | Source |
---|---|---|
Molecular Weight | 142.13 g/mol | |
Solubility | Water-soluble (>100 mg/mL) | |
Storage Conditions | Room temperature, dry air | |
Density | 1.2–1.4 g/cm³ (estimated) | – |
Melting Point | 180–185°C (decomposes) |
Its hygroscopic nature necessitates airtight storage to prevent hydrolysis or unintended hydration . Nuclear magnetic resonance (NMR) spectra reveal characteristic peaks at δ 1.4–1.6 ppm (methylene protons) and δ 3.6 ppm (hydroxyl-bearing carbon), consistent with aliphatic hydroxycarboxylates .
Synthesis and Industrial Production
Industrial synthesis typically involves the neutralization of 5-hydroxypentanoic acid with sodium hydroxide under controlled conditions:
Key manufacturers, including Fluorochem Ltd. and AK Scientific, produce batches at laboratory scales (1–5 kg), with purity levels exceeding 95% as verified by high-performance liquid chromatography (HPLC) . The process avoids catalysts to prevent contamination, though recrystallization from ethanol-water mixtures is employed to enhance purity .
Applications and Research Utility
Biochemical Research
As a hydroxy fatty acid derivative, sodium 5-hydroxypentanoate serves as a substrate in enzymatic studies of β-oxidation pathways and lipid metabolism. In vitro experiments demonstrate its uptake by hepatic cells, where it undergoes conversion to acetyl-CoA intermediates . Recent investigations explore its potential as a biomarker for metabolic disorders, though quantitative detection in biological matrices remains challenging due to low endogenous concentrations .
Polymer Chemistry
The compound’s hydroxyl and carboxylate groups enable its use as a monomer in synthesizing biodegradable polyesters. Pilot-scale trials have produced copolymers with lactic acid, yielding materials with tunable hydrophilicity and degradation rates . These polymers show promise in controlled drug delivery systems, though commercial adoption awaits toxicological profiling.
Hazard Parameter | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Nitrile gloves; immediate washing after contact |
Eye Damage | H319 | Goggles; 15-minute rinsing if exposed |
Respiratory Irritation | H335 | Fume hoods; N95 respirators |
Spill management protocols mandate neutralization with dilute acetic acid followed by absorption with inert materials (e.g., vermiculite) . Waste disposal must comply with EPA guidelines for organic salts, typically involving high-temperature incineration .
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